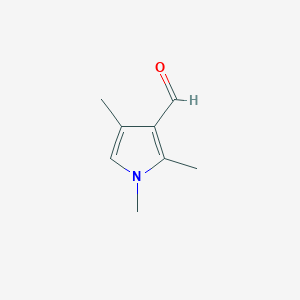
1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and are known for their aromaticity and reactivity due to the presence of the nitrogen atom. The trimethyl substitution and the carbaldehyde group on the pyrrole ring influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the TiCl4/t-BuNH2-promoted hydroamination/annulation of delta-keto-acetylenes leads to the formation of pyrrolo[1,2-a]indole-2-carbaldehydes, which are structurally related to 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde . Additionally, the synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin from pyrrole-2-carboxaldehyde through a series of reactions including nitro-aldol condensation, reduction, Michael addition, and reductive cyclization demonstrates the complexity and versatility of pyrrole synthesis .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is influenced by the substituents attached to the pyrrole ring. For example, the presence of trimethylsilyl groups in 3,4-bis(trimethylsilyl)-1H-pyrrole allows for the construction of unsymmetrically 3,4-disubstituted pyrroles through various coupling reactions . The molecular structure of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde would similarly be influenced by the trimethyl groups and the carbaldehyde functionality, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrrole derivatives undergo a variety of chemical reactions. Selective thiylations of 1-vinylpyrrole-2-carbaldehydes have been performed to afford new pyrrole building blocks . Moreover, the synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes through the condensation of substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid indicates the reactivity of the carbaldehyde group in pyrrole derivatives . These reactions highlight the potential transformations that 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are determined by their molecular structure. The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a water-soluble aldehyde, showcases the importance of functional groups in determining solubility and potential applications in drug development . The thermal and photochemical reactivity of 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives also provide insight into the stability and reactivity of pyrrole compounds under different conditions .
Wissenschaftliche Forschungsanwendungen
-
Organocatalytic Synthesis of Pyrroles
- Field: Organic Chemistry
- Application: Pyrrole subunits have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- Method: Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . Construction of the pyrrole ring has gained much attention from the last few decades due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- Results: With access to these 5-membered aza heterocycles, organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view, and a vast array of synthetic procedures has been developed .
-
Synthesis of 1H-Indole-3-Carbaldehyde Derivatives
- Field: Medicinal Chemistry
- Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method: Multicomponent reactions (MCRs) offer access to complex molecules .
- Results: 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules .
-
Synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
- Field: Organic Synthesis
- Application: The compound synthesized is likely used as a building block in organic synthesis .
- Method: The one-step synthesis entailed a carbonylation reaction with 1/3 equivalent of triphosgene in the presence of two equivalents of trimethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate .
- Results: The synthesis resulted in the formation of the desired urea compound .
Eigenschaften
IUPAC Name |
1,2,4-trimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-9(3)7(2)8(6)5-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIDDWMPJPUIRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)

